1-(Trifluoroacetyl)piperidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 1-(Trifluoroacetyl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-piperidone with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(Trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents like methanol, acetic acid, and catalysts such as palladium on carbon. Major products formed from these reactions include N-substituted piperidines, hydroxylated derivatives, and N-oxides .
Scientific Research Applications
1-(Trifluoroacetyl)piperidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reactant in photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists.
Biology: The compound is utilized in the development of photoactive a-mannosides and mannosyl peptides, which are important in studying carbohydrate-protein interactions.
Medicine: It serves as an inactivator of human cytochrome P450 2B6, a key enzyme involved in drug metabolism.
Industry: The compound is employed in the production of photoaffinity labeled fusidic acid analogues and hydroxyamides with anticonvulsant properties.
Mechanism of Action
The mechanism by which 1-(Trifluoroacetyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s ability to form stable interactions with enzymes and receptors. For instance, its role as an inactivator of cytochrome P450 2B6 involves the formation of a covalent bond with the enzyme, leading to its inhibition . This interaction can affect the metabolism of various drugs and endogenous compounds.
Comparison with Similar Compounds
1-(Trifluoroacetyl)piperidin-4-one can be compared with other similar compounds such as:
1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but differs in the position of the functional group on the piperidine ring.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Another similar compound with a trifluoroacetyl group, but with different structural arrangements.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOSNGFOANFUES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567926 |
Source
|
Record name | 1-(Trifluoroacetyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65220-86-2 |
Source
|
Record name | 1-(Trifluoroacetyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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